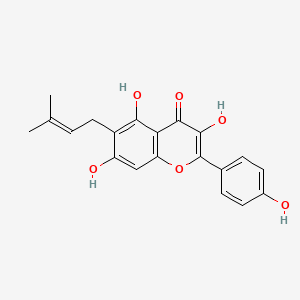

リコフラボノール

概要

説明

科学的研究の応用

Licoflavonol has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study flavonoid chemistry and reactions.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

作用機序

リコフラボノールは、さまざまな分子メカニズムを通じてその効果を発揮します。

キサンチンオキシダーゼの阻害: リコフラボノールはキサンチンオキシダーゼに結合し、尿酸値と酸化ストレスを低下させます.

生化学分析

Biochemical Properties

Licoflavonol interacts with various biomolecules, including enzymes and proteins, in biochemical reactions . It has been found to bind with xanthine oxidase (XO), an enzyme involved in purine metabolism . The binding energy between Licoflavonol and XO is -9.1 kcal·mol-1, indicating a strong interaction . This interaction primarily forms hydrogen bonds, with the corresponding residues being Thr-262 and Glu-263 .

Cellular Effects

Licoflavonol has been shown to reduce uric acid levels in cells induced by adenosine . It also improves the activity of superoxide dismutase (SOD) and catalase (CAT) in cells induced by uric acid, and reduces the levels of hydrogen peroxide (H2O2) and malondialdehyde (MDA) . These findings suggest that Licoflavonol can mitigate oxidative stress in cells.

Molecular Mechanism

The molecular mechanism of Licoflavonol involves its binding to XO, which likely contributes to its uric acid-lowering effect . Licoflavonol may inhibit XO, thereby reducing the production of uric acid . Furthermore, by enhancing the activity of SOD and CAT, Licoflavonol can help neutralize reactive oxygen species, thereby protecting cells from oxidative damage .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Licoflavonol in laboratory settings are limited, it’s known that Licoflavonol can reduce uric acid levels and improve antioxidant enzyme activity in cells over a 24-hour period . This suggests that Licoflavonol may have a lasting impact on cellular function.

Metabolic Pathways

Licoflavonol is involved in the purine metabolism pathway, specifically through its interaction with XO . By inhibiting XO, Licoflavonol can reduce the conversion of hypoxanthine and xanthine to uric acid, thereby lowering uric acid levels .

準備方法

合成経路と反応条件: リコフラボノールは、フラボノイド前駆体を含むさまざまな化学反応によって合成することができます。 一般的な方法の1つは、高性能液体クロマトグラフィー(HPLC)を使用して、甘草根抽出物から化合物を分離および精製することです . 合成経路には通常、フラボノイド骨格の水酸化と、目的の構造を得るための特定の官能基の付加が含まれます。

工業生産方法: リコフラボノールの工業生産には、甘草根からの大規模抽出が関与し、その後、固相抽出やHPLCなどの技術を使用して精製が行われます . このプロセスにより、高純度と収率が保証され、研究や潜在的な治療用途に適しています。

化学反応の分析

反応の種類: リコフラボノールは、以下を含むさまざまな化学反応を起こします。

酸化: リコフラボノールは、酸化されてキノンやその他の酸化誘導体を形成することができます。

還元: 還元反応は、リコフラボノールを対応するジヒドロフラボノールに変換することができます。

置換: 置換反応は、フラボノイド構造にさまざまな官能基を導入することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: ハロゲンやアルキル化剤などの試薬が、制御された条件下で使用されます。

生成される主な生成物:

酸化: キノンやその他の酸化フラボノイド誘導体。

還元: ジヒドロフラボノール。

置換: 官能基が変化したさまざまな置換フラボノイド化合物。

4. 科学研究への応用

リコフラボノールは、以下を含む、幅広い科学研究への応用があります。

化学: フラボノイドの化学と反応を研究するためのモデル化合物として使用されます。

生物学: 特にサルモネラ菌における、細菌分泌システムの阻害における役割について調査されています.

医学: 尿酸値の低下や酸化ストレスの抑制など、潜在的な治療効果について探求されています.

産業: 天然物ベースの医薬品やニュートラシューティカルの開発に使用されています。

類似化合物との比較

リコフラボノールは、その特定の官能基と生物活性により、フラボノール類の中で独特です。 類似の化合物には以下が含まれます。

ケルセチン: 抗酸化作用と抗炎症作用のある別のフラボノール.

ケンフェロール: 抗がん作用と心臓保護作用で知られています.

ミリスチン: 強力な抗酸化作用と抗炎症作用を示します.

リコフラボノールは、細菌分泌システムの特異的な阻害と、尿酸値と酸化ストレスの低下における潜在的な治療用途により際立っています。

特性

IUPAC Name |

3,5,7-trihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-10(2)3-8-13-14(22)9-15-16(17(13)23)18(24)19(25)20(26-15)11-4-6-12(21)7-5-11/h3-7,9,21-23,25H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMHBSODLWMMMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208938 | |

| Record name | 3,5,7-Trihydroxy-2-(4-hydroxy-phenyl)-6-(3-methyl-but-2-enyl)-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Licoflavonol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60197-60-6 | |

| Record name | Licoflavonol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60197-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Licoflavonol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060197606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,7-Trihydroxy-2-(4-hydroxy-phenyl)-6-(3-methyl-but-2-enyl)-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LICOFLAVONOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E3F3Z8Y1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Licoflavonol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185 - 187 °C | |

| Record name | Licoflavonol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

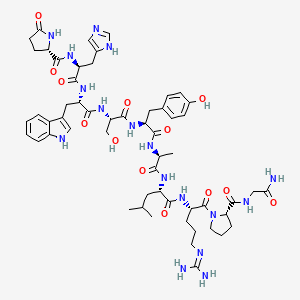

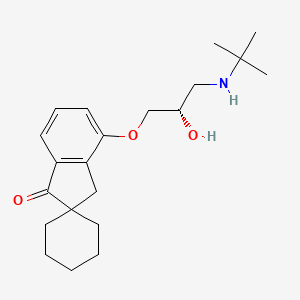

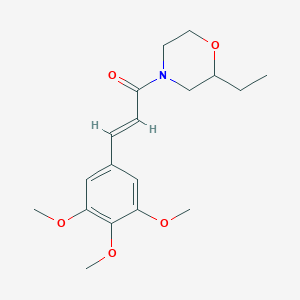

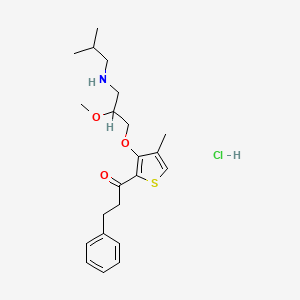

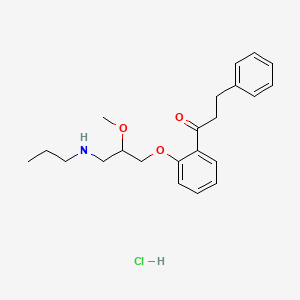

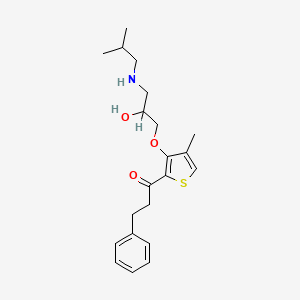

Feasible Synthetic Routes

Q1: What is known about the mechanism of action of licoflavonol against Alzheimer's disease?

A1: [] Licoflavonol appears to reduce the production of amyloid beta (Aβ), a protein implicated in Alzheimer's disease, by targeting the β-site APP-cleaving enzyme 1 (BACE1). It increases BACE1 phosphorylation, which facilitates the interaction of BACE1 with ADP ribosylation factor-binding proteins 1 and 3 (GGA1 and GGA3). This interaction promotes the delivery of BACE1 to lysosomes for degradation, ultimately reducing Aβ secretion.

Q2: What is the chemical structure of licoflavonol?

A3: Licoflavonol is a prenylated flavonol. While the provided abstracts don't explicitly state the molecular formula and weight, its structure has been elucidated through spectroscopic data analysis. [, ]

Q3: Which plant species are sources of licoflavonol?

A3: Licoflavonol has been identified in various plant species, including:

- Glycyrrhiza uralensis (Chinese licorice): This plant appears to have the highest abundance of licoflavonol compared to other Glycyrrhiza species. []

- Glycyrrhiza glabra (licorice): This species is known to contain various bioactive compounds, including licoflavonol. []

- Maclura tinctoria: This fruit is a source of licoflavonol and other prenylated flavonoids. []

Q4: Have any studies examined the relationship between the structure of licoflavonol and its antioxidant activity?

A5: [] Yes, density functional theory (DFT) studies suggest that the antioxidant activity of licoflavonol is influenced by its pKa value, particularly under solvent-mediated effects. The research indicates that increasing the pKa value of licoflavonol could potentially enhance its antioxidant activity.

Q5: Has licoflavonol shown any antibacterial activity?

A6: [] While not specifically mentioned for licoflavonol, Glycyrrhiza glabra, a known source of this compound, has demonstrated antibacterial activity against various bacteria, including methicillin-sensitive and -resistant Staphylococcus aureus (MSSA & MRSA), Mycobacterium tuberculosis, and Helicobacter pylori.

Q6: What analytical methods have been used to quantify licoflavonol in plant material?

A7: [] Researchers have successfully used a combination of solid-phase extraction (SPE) and high-performance liquid chromatography coupled with diode array detection (HPLC-DAD) to determine the amount of licoflavonol present in Glycyrrhiza uralensis.

Q7: What is the role of Shao yao gan cao decoction in traditional medicine, and how does licoflavonol contribute to its effects?

A8: [] Shao yao gan cao decoction (SYGC), a traditional Chinese medicine, is used to treat Sphincter of Oddi Dysfunction (SOD). Licoflavonol is one of the active compounds in SYGC, and network pharmacology studies suggest that it might contribute to SYGC's therapeutic effects by targeting pathways involved in muscle contraction, B cell receptor signaling, and the complement system.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,6-Dimethoxy-4-(piperidine-1-carbonyl)phenyl] ethyl carbonate](/img/structure/B1675214.png)

![[2,6-Dimethoxy-4-(4-methylpiperazine-1-carbonyl)phenyl] ethyl carbonate](/img/structure/B1675215.png)

![6-[(2R,5R)-2-methyl-5-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one](/img/structure/B1675225.png)